molecular formula C8H19N3 B12819870 (3,5,6-Trimethylpiperazin-2-yl)methanamine

(3,5,6-Trimethylpiperazin-2-yl)methanamine

Cat. No.: B12819870
M. Wt: 157.26 g/mol
InChI Key: ZYICTWURWQCBBC-UHFFFAOYSA-N
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Description

(3,5,6-Trimethylpiperazin-2-yl)methanamine is a piperazine-derived compound featuring a methanamine group attached to a tri-substituted piperazine ring. The molecule contains methyl groups at the 3rd, 5th, and 6th positions of the piperazine ring, conferring steric and electronic modifications that influence its physicochemical and biological properties. Piperazine derivatives are widely studied for their roles in pharmaceuticals, particularly as central nervous system agents, antimicrobials, and antimalarials .

Properties

Molecular Formula

C8H19N3

Molecular Weight

157.26 g/mol

IUPAC Name

(3,5,6-trimethylpiperazin-2-yl)methanamine

InChI

InChI=1S/C8H19N3/c1-5-6(2)11-8(4-9)7(3)10-5/h5-8,10-11H,4,9H2,1-3H3

InChI Key

ZYICTWURWQCBBC-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC(C(N1)C)CN)C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(3,5,6-Trimethylpiperazin-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives .

Scientific Research Applications

(3,5,6-Trimethylpiperazin-2-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to (3,5,6-Trimethylpiperazin-2-yl)methanamine, based on shared methanamine or heterocyclic motifs.

Table 1: Key Structural and Functional Comparisons

Compound Name Structure/Substituents Molecular Weight (g/mol) Key Properties/Applications Hazards (GHS Codes) Reference
This compound Piperazine ring (3,5,6-trimethyl), methanamine Not provided Hypothesized CNS/pharmacological use Not available -
(Hexahydro-1H-pyrrolizin-7a-yl)methanamine Pyrrolizidine ring, methanamine Not provided Intermediate in antimalarial synthesis (MG3); high synthesis cost Not specified
(2,4,6-Trimethoxyphenyl)methanamine Aromatic ring (trimethoxy), methanamine ~181.2 Research chemical; irritant (H315, H318, H335) H302 (harmful if swallowed)
2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine Triazole-pyridazine core, methanamine 285.30 Potential catalytic/medicinal applications Not specified
2-(3-Methylpiperidin-1-yl)-2-[2-(trifluoromethyl)phenyl]ethanamine Piperidine ring, trifluoromethylphenyl group 286.34 Lipophilic properties; possible CNS activity Not specified
2-(4-Methylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]ethanamine Piperazine ring (4-methyl), trifluoromethylphenyl 287.32 Structural analog for drug discovery Not specified

Structural and Functional Analysis

Core Heterocycle Differences

  • Piperazine vs. Pyrrolizidine : (Hexahydro-1H-pyrrolizin-7a-yl)methanamine () replaces the piperazine ring with a pyrrolizidine system, reducing synthetic feasibility due to cost and complexity . Piperazine derivatives like the target compound may offer improved metabolic stability compared to pyrrolizidines.
  • Aromatic vs. Aliphatic Substituents : (2,4,6-Trimethoxyphenyl)methanamine () replaces the piperazine with a trimethoxyphenyl group, enhancing aromatic interactions but increasing toxicity risks (H302, H315) .

Substituent Effects Methyl Groups: The 3,5,6-trimethyl substitution on the target compound likely enhances steric hindrance and lipophilicity compared to mono-methyl analogs (e.g., 4-methylpiperazine in ). Trifluoromethyl Groups: Compounds like those in and incorporate trifluoromethylphenyl groups, which improve metabolic resistance and binding affinity in drug candidates .

Applications and Safety Pharmacological Potential: Piperazine derivatives are common in CNS drug design. The target compound’s trimethyl groups may modulate receptor selectivity compared to simpler analogs. Hazard Profiles: Aromatic methanamines () exhibit higher acute toxicity (H302) than aliphatic variants, suggesting the target compound’s safety profile may depend on its substitution pattern .

Physicochemical Properties

While direct solubility data for the target compound are unavailable, methanamine derivatives () show temperature- and pressure-dependent solubility in polar solvents like pyridine and dimethylformamide. The target compound’s trimethylpiperazine moiety likely reduces water solubility compared to smaller methanamines (e.g., methylamine) .

Biological Activity

(3,5,6-Trimethylpiperazin-2-yl)methanamine, a piperazine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C9_{9}H20_{20}N2_{2}, and it features a piperazine ring with three methyl substitutions. This structural configuration contributes to its lipophilicity and ability to interact with various biological molecules.

The biological activity of this compound can be attributed to its ability to modulate enzyme activity and receptor interactions. It is hypothesized that the compound may:

  • Inhibit Enzymatic Activity : By binding to specific enzymes involved in metabolic pathways, it may reduce their activity, thereby influencing cellular processes.
  • Interact with Receptors : The compound may act as an agonist or antagonist at various receptors, affecting signaling pathways critical for cell proliferation and survival.

Anticancer Properties

Recent studies have indicated that this compound exhibits potential anticancer properties. For instance:

  • Inhibition of Tumor Growth : In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis or cell cycle arrest.
  • Mechanistic Insights : The compound appears to disrupt key signaling pathways associated with cancer progression, such as the PI3K/AKT pathway.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : Preliminary data suggest that this compound exhibits activity against a range of bacterial strains, indicating its potential as an antimicrobial agent.

Case Studies

StudyFindings
Study 1 Evaluated the anticancer effects on KARPAS-299 cell lines; demonstrated significant growth inhibition (IC50_{50} = 275 nM).
Study 2 Investigated antimicrobial efficacy against Gram-positive and Gram-negative bacteria; showed effective inhibition at low concentrations.

Research Findings

  • Anticancer Activity : In a study involving KARPAS-299 xenograft models in mice, this compound was administered at varying doses. Results indicated a dose-dependent reduction in tumor size and weight.
  • Antimicrobial Mechanism : The compound was found to disrupt bacterial cell membranes leading to increased permeability and eventual cell lysis.

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